molecular formula C11H16O4 B12124764 2-Furoic acid,5-[(pentyloxy)methyl]-

2-Furoic acid,5-[(pentyloxy)methyl]-

Katalognummer: B12124764
Molekulargewicht: 212.24 g/mol
InChI-Schlüssel: HMWFUTNNJPOZON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Furoic acid,5-[(pentyloxy)methyl]- is an organic compound that features a furan ring substituted with a carboxylic acid group and a pentyloxy methyl group. This compound is part of the broader class of furan derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furoic acid,5-[(pentyloxy)methyl]- typically involves the functionalization of the furan ring. One common method is the oxidation of furfuryl alcohol or furfural, which can be achieved either chemically or biocatalytically . The current industrial route involves the Cannizaro reaction of furfural in an aqueous NaOH solution, producing a 1:1 ratio of 2-furoic acid and furfuryl alcohol .

Industrial Production Methods

Industrial production of 2-Furoic acid,5-[(pentyloxy)methyl]- often leverages the Cannizaro reaction due to its efficiency and the commercial value of both products formed. This method remains economical and scalable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

2-Furoic acid,5-[(pentyloxy)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the furan ring.

    Substitution: The furan ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-Furoic acid,5-[(pentyloxy)methyl]- can yield various carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

2-Furoic acid,5-[(pentyloxy)methyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of polymers, resins, and other industrial materials.

Wirkmechanismus

The mechanism of action of 2-Furoic acid,5-[(pentyloxy)methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Furoic acid,5-[(pentyloxy)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C11H16O4

Molekulargewicht

212.24 g/mol

IUPAC-Name

5-(pentoxymethyl)furan-2-carboxylic acid

InChI

InChI=1S/C11H16O4/c1-2-3-4-7-14-8-9-5-6-10(15-9)11(12)13/h5-6H,2-4,7-8H2,1H3,(H,12,13)

InChI-Schlüssel

HMWFUTNNJPOZON-UHFFFAOYSA-N

Kanonische SMILES

CCCCCOCC1=CC=C(O1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.